Benzoyltropein

Vue d'ensemble

Description

Le tropacocaine (chlorhydrate) est un alcaloïde tropanique, structurellement apparenté à la cocaïne. Il est également connu sous le nom de benzoylpseudotropine ou de benzoate de pseudotropine. Le tropacocaine est un composé naturel présent dans les feuilles du coca, Erythroxylon coca. Il est un contaminant de la cocaïne de rue et a été étudié pour ses propriétés pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tropacocaine peut être synthétisé à partir de la tropine en utilisant la réaction de Mitsunobu. Cela implique la réaction de la tropine avec l'acide benzoïque en présence d'un agent déshydratant tel que la triphénylphosphine et l'azodicarboxylate de diéthyle . Une autre méthode implique la N-déméthylation électrochimique des alcaloïdes tropaniques en leurs dérivés nortropaniques, qui peuvent ensuite être traités pour obtenir le tropacocaine .

Méthodes de production industrielle : La production industrielle de tropacocaine implique généralement l'extraction d'alcaloïdes tropaniques de la plante de coca, suivie d'une modification chimique pour produire le composé souhaité. Le processus comprend des étapes telles que l'extraction, la purification et la synthèse chimique dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Types de réactions : Le tropacocaine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : Le tropacocaine peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur tel que le palladium sur carbone.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxyde ou les amines.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent l'hydroxytropacocaine, la benzoylecgonine et d'autres dérivés en fonction des conditions de réaction spécifiques .

4. Applications de la recherche scientifique

Le tropacocaine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour l'identification et la quantification des alcaloïdes tropaniques.

5. Mécanisme d'action

Le tropacocaine exerce ses effets en inhibant les canaux sodiques voltage-dépendants, de manière similaire à la cocaïne. Cette inhibition empêche la propagation des impulsions électriques, ce qui conduit à des effets anesthésiques locaux. De plus, le tropacocaine a un impact sur la neurotransmission en empêchant la recapture des monoamines, en particulier la dopamine, de la fente synaptique. Cela se traduit par un excès de dopamine disponible pour l'activation postsynaptique, contribuant à ses propriétés stimulantes et addictives .

Composés similaires :

Cocaïne : Le tropacocaine et la cocaïne sont tous deux des alcaloïdes tropaniques avec des structures et des effets pharmacologiques similaires.

Benzoylecgonine : Il s'agit d'un métabolite majeur de la cocaïne et présente des similitudes structurelles avec le tropacocaine.

Unicité : L'unicité du tropacocaine réside dans sa puissance et sa toxicité intermédiaires par rapport à la cocaïne et aux autres alcaloïdes tropaniques. Sa capacité à promouvoir la neuroplasticité structurelle le distingue également des autres composés de sa classe .

Applications De Recherche Scientifique

Pharmacological Properties

Benzoyltropein is primarily recognized for its bioactive properties, which include:

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of inflammatory cytokines and modulate pathways such as NF-κB and MAPK, which are crucial in inflammatory responses .

- Analgesic Properties : The compound has demonstrated analgesic effects in various animal models, suggesting its potential for pain management. For instance, studies have shown that it can alleviate mechanical allodynia and thermal hyperalgesia in neuropathic pain models .

- Cardiovascular Protection : this compound has been identified as a potential cardioprotective agent. It may enhance mitochondrial function and energy metabolism in cardiac cells by activating the AMPK signaling pathway, which is essential for maintaining cellular energy homeostasis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the therapeutic potential of this compound:

| Study | Model | Findings | Dosage |

|---|---|---|---|

| Anti-inflammatory Effect | Rheumatoid Arthritis Model | Inhibited cytokine production (IL-6, TNF-α) | 1000 μg/mL |

| Analgesic Effect | Neuropathic Pain Model | Reduced mechanical allodynia | 2.2 μg intrathecal injection |

| Cardiomyocyte Protection | HepG2 Cell Line | Enhanced mitochondrial function and ATP levels | 25-75 μM |

| Skin Protection | Psoriasis Model (HaCat Cells) | Reduced inflammatory factor release (IL-8) | Not specified |

These studies underscore this compound's potential across various therapeutic areas, particularly in managing inflammation, pain, cardiovascular health, and skin disorders.

Mécanisme D'action

Tropacocaine exerts its effects by inhibiting voltage-gated sodium channels, similar to cocaine. This inhibition prevents the propagation of electrical impulses, leading to local anesthetic effects. Additionally, tropacocaine impacts neurotransmission by hindering the reuptake of monoamines, particularly dopamine, from the synaptic cleft. This results in an excess of dopamine available for postsynaptic activation, contributing to its stimulant and addictive properties .

Comparaison Avec Des Composés Similaires

Cocaine: Both tropacocaine and cocaine are tropane alkaloids with similar structures and pharmacological effects.

Benzoylecgonine: This is a major metabolite of cocaine and shares structural similarities with tropacocaine.

Uniqueness: Tropacocaine’s uniqueness lies in its intermediate potency and toxicity compared to cocaine and other tropane alkaloids. Its ability to promote structural neuroplasticity also sets it apart from other compounds in its class .

Activité Biologique

Benzoyltropein, a compound with the chemical formula CHNO, has garnered attention in recent years due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, supported by research findings and case studies.

Overview of this compound

This compound is a derivative of tropane alkaloids, known for their structural complexity and biological significance. It is primarily recognized for its role as a dopamine reuptake inhibitor, which positions it as a candidate for treating various neuropsychiatric disorders . Furthermore, its interaction with neurotransmitter systems suggests potential applications in managing conditions such as depression and anxiety.

The primary mechanism through which this compound exerts its effects is by inhibiting the reuptake of dopamine. This action increases the availability of dopamine in the synaptic cleft, enhancing dopaminergic signaling. Additionally, this compound may influence other neurotransmitter systems, including norepinephrine and serotonin, contributing to its overall pharmacological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

This compound also demonstrates promising anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The compound's mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways .

Research Findings and Case Studies

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of this compound demonstrated that it effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as an alternative treatment for biofilm-associated infections .

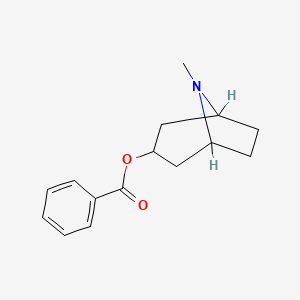

Propriétés

Numéro CAS |

19145-60-9 |

|---|---|

Formule moléculaire |

C15H19NO2 |

Poids moléculaire |

245.32 g/mol |

Nom IUPAC |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate |

InChI |

InChI=1S/C15H19NO2/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14? |

Clé InChI |

XQJMXPAEFMWDOZ-PBWFPOADSA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |

SMILES isomérique |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC=CC=C3 |

SMILES canonique |

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Benzoyltropine primarily acts as a competitive inhibitor of sodium-dependent choline uptake and acetylcholine synthesis in rat cerebral cortical synaptosomes. [] This effectively reduces the availability of choline, a crucial precursor for acetylcholine synthesis, thereby diminishing acetylcholine levels. Acetylcholine is a key neurotransmitter in the cholinergic system, involved in various functions like muscle contraction, memory, and learning. Therefore, by decreasing acetylcholine levels, benzoyltropine disrupts cholinergic signaling.

ANone: While the provided abstracts don't delve deep into specific SAR studies for benzoyltropine, they highlight key structural features and comparisons. For instance, benzoyltropine demonstrates a 4 to 5 times higher potency than tropacocaine in inhibiting sodium-dependent choline uptake and acetylcholine synthesis. [] This suggests that the benzoyl ester moiety, present in benzoyltropine but absent in tropacocaine, contributes significantly to its activity.

ANone: The provided abstracts primarily focus on the pharmacological characterization of benzoyltropine, highlighting its anticholinergic properties. While no direct therapeutic applications are mentioned, its ability to inhibit acetylcholine synthesis and interact with muscarinic receptors suggests potential avenues for further exploration.

ANone: While the provided abstracts don't delve into the specifics of analytical techniques for benzoyltropine, its presence as a contaminant in street-cocaine samples suggests the use of chromatographic methods. [] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify and quantify alkaloids, including benzoyltropine, in complex mixtures. These techniques offer high sensitivity and selectivity, allowing researchers to accurately analyze the composition of seized drug samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.